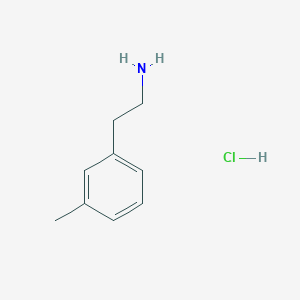

3-Methylphenethylamine Hydrochloride

Description

The exact mass of the compound 3-Methylphenethylamine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylphenethylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphenethylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQWHWCZWPFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-40-6 | |

| Record name | 5470-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylphenethylamine Hydrochloride for Advanced Research

This guide provides an in-depth exploration of 3-Methylphenethylamine Hydrochloride (HCl), a compound of significant interest to researchers in pharmacology, neuroscience, and drug development. Drawing upon established scientific principles and methodologies, this document offers a detailed overview of its chemical properties, synthesis, analytical characterization, and biological significance, with a focus on its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Section 1: Core Chemical and Physical Properties

3-Methylphenethylamine, also known as 2-(3-methylphenyl)ethan-1-amine, is a primary amine and a structural analog of phenethylamine. The hydrochloride salt is typically used in research settings to improve solubility and stability.

While a specific CAS (Chemical Abstracts Service) number for 3-Methylphenethylamine Hydrochloride was not definitively identified in a comprehensive search, the free base is well-documented. For the purposes of this guide, we will refer to the properties of the free base and the calculated properties of the hydrochloride salt.

Table 1: Physicochemical Properties of 3-Methylphenethylamine and its Hydrochloride Salt

| Property | 3-Methylphenethylamine (Free Base) | 3-Methylphenethylamine HCl (Calculated) |

| CAS Number | 5470-40-6, 55755-17-4[1][2] | Not explicitly found in searches. |

| Molecular Formula | C₉H₁₃N[1][2][3] | C₉H₁₄ClN |

| Molecular Weight | 135.21 g/mol [2][3] | 171.67 g/mol (135.21 + 36.46) |

| Appearance | Clear liquid at room temperature[1] | Expected to be a solid. |

| Boiling Point | 110 °C at 20 mmHg[1] | Not applicable. |

| Key Synonyms | 2-(m-Tolyl)ethylamine, 3-MPEA | 2-(m-Tolyl)ethylamine hydrochloride |

Section 2: Synthesis of 3-Methylphenethylamine HCl: A Representative Protocol

The synthesis of 3-Methylphenethylamine typically involves the reduction of a corresponding nitrile or the reductive amination of a ketone. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. The following is a representative protocol adapted from established methods for the synthesis of phenethylamines.

Experimental Protocol: Synthesis via Reduction of 3-Methylbenzyl Cyanide

This protocol outlines a two-step process: the reduction of 3-methylbenzyl cyanide to 3-methylphenethylamine, followed by its conversion to the hydrochloride salt.

Step 1: Reduction of 3-Methylbenzyl Cyanide

Causality: This step utilizes a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, to convert the nitrile group (-CN) into a primary amine group (-CH₂NH₂). Catalytic hydrogenation over a Raney nickel catalyst is a common and effective method.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-methylbenzyl cyanide (1 equivalent) in a suitable solvent like ethanol or methanolic ammonia. The use of methanolic ammonia helps to minimize the formation of secondary amine byproducts.[4]

-

Catalyst Addition: Add a catalytic amount of Raney nickel (typically 5-10% by weight of the nitrile).

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 500-1000 psi.[4] Heat the mixture to 100-125 °C with constant agitation.[4] The reaction is typically complete within a few hours, indicated by the cessation of hydrogen uptake.

-

Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate, containing the 3-methylphenethylamine, is then concentrated under reduced pressure to remove the solvent.

Step 2: Formation of the Hydrochloride Salt

Causality: The basic free amine is reacted with hydrochloric acid in an anhydrous solvent to precipitate the more stable and handleable hydrochloride salt.

-

Dissolution: Dissolve the crude 3-methylphenethylamine free base in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) until the solution becomes acidic.

-

Precipitation and Isolation: The 3-methylphenethylamine HCl will precipitate out of the solution as a solid. Collect the solid by filtration, wash with a small amount of the cold, dry solvent, and dry under vacuum.

Section 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phenethylamines.

Experimental Protocol: GC-MS Analysis of 3-Methylphenethylamine

Causality: This method separates the analyte from potential impurities based on its volatility and interaction with the GC column's stationary phase. The mass spectrometer then fragments the analyte, producing a unique mass spectrum that serves as a molecular fingerprint for identification. Derivatization is often employed to improve chromatographic performance and mass spectral characteristics.

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the 3-methylphenethylamine HCl and dissolve it in a suitable solvent (e.g., methanol).

-

To improve volatility and peak shape, derivatize the amine with an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).[5][6] This is achieved by incubating a dried aliquot of the sample with the derivatizing agent at a specific temperature (e.g., 60-80°C) for a set time.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., TG-5MS).[5]

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, typically in splitless mode to enhance sensitivity.

-

Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all components, and hold for a few minutes.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to obtain the mass spectrum for identification.

-

-

Data Analysis:

-

Retention Time: The time it takes for the derivatized 3-methylphenethylamine to travel through the GC column. This is a characteristic property under specific conditions.

-

Mass Spectrum: The fragmentation pattern of the derivatized molecule. The molecular ion peak and characteristic fragment ions will confirm the identity of the compound.

-

Section 4: Biological Activity and Mechanism of Action

3-Methylphenethylamine is recognized as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission and is a key player in the action of psychostimulants.

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like 3-methylphenethylamine initiates a downstream signaling cascade. This primarily involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] This increase in cAMP activates Protein Kinase A (PKA).[8][9] Some evidence also suggests the involvement of Protein Kinase C (PKC) in TAAR1 signaling.[8][9]

Caption: TAAR1 Signaling Cascade initiated by 3-Methylphenethylamine.

Section 5: Conclusion

This technical guide provides a foundational understanding of 3-Methylphenethylamine HCl for the research community. The information presented on its chemical properties, synthesis, and analytical characterization, coupled with insights into its biological activity as a TAAR1 agonist, is intended to support and guide future investigations into this and related compounds. Adherence to rigorous scientific methodology and safety protocols is paramount when working with this and any research chemical.

References

-

Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Frontiers in Neuroscience, 6, 17. [Link]

-

Researchers shed light on mechanisms behind TAAR1 activation - BioWorld. (2024, January 10). BioWorld. [Link]

-

Xie, Z., & Miller, G. M. (2009). Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain. Pharmacology & Therapeutics, 122(1), 33-44. [Link]

-

Michael, E. S., et al. (2019). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Pharmacology and Experimental Therapeutics, 370(2), 249-258. [Link]

-

TAAR1 - Wikipedia. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Cas no 13062-95-8 (3-Methoxy-β-methyl-phenethylamine Hydrochloride). (n.d.). 960化工网. Retrieved January 19, 2026, from [Link]

-

3-Methylphenethylamine - Wikipedia. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

CAS No : 13062-95-8 | Product Name : 3-Methoxy-β-methyl-phenethylamine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

-

Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. (n.d.). Cromlab. Retrieved January 19, 2026, from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. (2000). Journal of Analytical Toxicology, 24(5), 331-337. [Link]

- Process for the preparation of phenethylamine derivatives. (2006).

-

β-PHENYLETHYLAMINE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

Sources

- 1. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 3-Methylphenethylamine | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cromlab-instruments.es [cromlab-instruments.es]

- 6. jfda-online.com [jfda-online.com]

- 7. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

3-Methylphenethylamine (3-MPEA) at TAAR1: A Deep Dive into Its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a spectrum of neuropsychiatric disorders, moving beyond the classical monoaminergic framework.[1][2] 3-Methylphenethylamine (3-MPEA), a substituted phenethylamine analog, acts as an agonist at this receptor, offering a valuable tool to probe TAAR1 function and a potential scaffold for novel therapeutic agents.[3] This in-depth technical guide synthesizes the current understanding of the molecular mechanisms underpinning 3-MPEA's interaction with TAAR1. We will dissect the binding characteristics, downstream signaling cascades, and functional consequences of this engagement, providing a comprehensive resource for researchers in neuroscience and drug development.

Introduction: The Ascendance of TAAR1 in Neuropharmacology

For decades, the therapeutic landscape of neuropsychiatric disorders has been dominated by drugs targeting dopamine, serotonin, and norepinephrine systems. While effective for many, these agents are often accompanied by significant side effects and fail to address the full spectrum of symptoms, particularly the negative and cognitive deficits in schizophrenia.[2][4] The discovery of Trace Amine-Associated Receptors (TAARs), a family of G protein-coupled receptors (GPCRs), has opened new avenues for therapeutic intervention.[5][6] Among these, TAAR1 is the most extensively studied and holds significant promise due to its strategic expression in key monoaminergic brain regions, including the ventral tegmental area (VTA), substantia nigra, and dorsal raphe nucleus.[1][7] This localization positions TAAR1 as a critical modulator of dopamine, serotonin, and glutamate neurotransmission.[1][8]

Endogenous ligands for TAAR1 include trace amines like β-phenethylamine (β-PEA) and tyramine, as well as certain monoamine neurotransmitters.[9][10] Crucially, psychostimulants such as amphetamine and methamphetamine are also potent TAAR1 agonists, highlighting the receptor's role in the pharmacology of these drugs.[11][12] 3-Methylphenethylamine (3-MPEA) is a synthetic amine that shares structural similarities with these endogenous and exogenous ligands, making it a valuable probe for elucidating the intricacies of TAAR1 signaling.[3][13]

The Molecular Handshake: 3-MPEA Binding and TAAR1 Activation

While specific binding affinity data for 3-MPEA at TAAR1 is not extensively published, its structural similarity to known TAAR1 agonists suggests a comparable mode of interaction within the receptor's binding pocket.[3][14] The activation of TAAR1 by amphetamine-like molecules has been structurally elucidated, revealing a conserved binding motif for the amine group and extended pockets that accommodate various chemical substitutions on the phenyl ring.[10][15] It is within these extended pockets that the 3-methyl group of 3-MPEA likely resides, contributing to its specific binding and activation profile.

The activation of TAAR1 is a dynamic process that initiates a cascade of intracellular signaling events. This process is not monolithic; TAAR1 can couple to multiple G protein subtypes, leading to a diversity of downstream effects. This phenomenon, known as functional selectivity or biased agonism, is a critical consideration in drug development, as it opens the possibility of designing ligands that selectively engage desired therapeutic pathways while avoiding those responsible for adverse effects.[6][[“]]

Decoding the Signal: Downstream Pathways Activated by 3-MPEA

Upon agonist binding, TAAR1 undergoes a conformational change that facilitates its interaction with intracellular G proteins. The primary and most well-characterized signaling pathway involves the coupling of TAAR1 to the stimulatory G protein, Gαs.[9][17]

The Canonical Gαs-cAMP Pathway

Activation of Gαs by TAAR1 leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][15] This elevation in intracellular cAMP has several important downstream consequences:

-

Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[9]

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates a multitude of cellular proteins, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and enzymes involved in neurotransmitter synthesis and release.[8][18]

The Gαs-cAMP-PKA axis is a fundamental mechanism through which TAAR1 activation modulates neuronal function.

Caption: 3-MPEA activates the TAAR1-Gαs signaling cascade.

Diversification of the Signal: Gαq and Gα13 Coupling

Recent research has unveiled a more complex signaling profile for TAAR1, demonstrating its ability to couple to other G protein subtypes, including Gαq and Gα13.[9][19][20]

-

Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] This pathway is also implicated in the modulation of monoamine transporters.[9]

-

Gα13 Pathway: TAAR1 activation by amphetamines has been shown to engage Gα13, leading to the activation of the small GTPase RhoA.[19][20] This pathway appears to be involved in the trafficking of dopamine and glutamate transporters.[21]

The ability of TAAR1 to engage multiple G protein pathways underscores its capacity for nuanced regulation of neuronal activity. The specific G protein coupling profile of 3-MPEA remains to be fully elucidated and represents a key area for future investigation.

Caption: TAAR1 exhibits promiscuous G protein coupling.

G Protein-Independent Signaling: The Role of β-Arrestins

Beyond G protein-mediated signaling, GPCRs can also signal through β-arrestins. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[8][21]

TAAR1 has been shown to recruit β-arrestin 2, particularly in the context of heterodimerization with the dopamine D2 receptor.[7] This interaction can modulate downstream signaling pathways, such as the Akt/GSK3β pathway, which is implicated in the pathophysiology of schizophrenia.[7][8] The propensity of 3-MPEA to induce β-arrestin recruitment at TAAR1 is a critical parameter to assess its potential for functional selectivity.

Functional Consequences of 3-MPEA-Mediated TAAR1 Activation

The intricate signaling network initiated by 3-MPEA at TAAR1 translates into profound effects on monoaminergic neurotransmission.

Modulation of Dopamine and Serotonin Systems

TAAR1 activation exerts a powerful modulatory influence on dopamine and serotonin systems, primarily through its effects on neuronal firing and transporter function.

-

Neuronal Firing: TAAR1 agonists have been shown to reduce the firing rate of dopamine neurons in the VTA and serotonin neurons in the dorsal raphe nucleus.[9][17] This effect is thought to be mediated, in part, by the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

-

Transporter Function: TAAR1 activation can lead to the phosphorylation and subsequent internalization of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[9] This reduces the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing their synaptic availability. Furthermore, under certain conditions, TAAR1 activation can induce reverse transport (efflux) of monoamines.[9]

These actions collectively contribute to the antipsychotic, antidepressant, and anxiolytic-like effects observed with TAAR1 agonists in preclinical models.[1][12]

Interaction with Other Receptor Systems

TAAR1 does not function in isolation. It can form heterodimers with other GPCRs, most notably the dopamine D2 receptor.[7] This interaction can alter the signaling properties of both receptors, leading to a unique pharmacological profile. For instance, TAAR1 activation can attenuate D2 receptor signaling.[7] Understanding the impact of 3-MPEA on TAAR1-D2 receptor heterodimers is crucial for predicting its in vivo effects.

Experimental Workflows for Characterizing 3-MPEA at TAAR1

A thorough characterization of 3-MPEA's mechanism of action requires a multi-faceted experimental approach.

In Vitro Assays

Table 1: Key In Vitro Assays for 3-MPEA Characterization at TAAR1

| Assay Type | Parameter Measured | Typical Methodology |

| Binding Assays | Binding Affinity (Ki) | Radioligand competition binding assays using a known TAAR1 radioligand. |

| Gαs Signaling | cAMP Accumulation (EC50, Emax) | Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).[22] |

| Gαq Signaling | Intracellular Calcium Mobilization | Fluorescent calcium indicators (e.g., Fluo-4) measured by a fluorescence plate reader. |

| β-Arrestin Recruitment | β-Arrestin 2 Recruitment | Enzyme fragment complementation assays (e.g., PathHunter), BRET, or Tango assays.[23][24] |

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter)

-

Cell Culture: Culture HEK293 cells stably co-expressing human TAAR1 fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating: Seed cells in a 384-well white, clear-bottom microplate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of 3-MPEA and a reference TAAR1 agonist.

-

Compound Addition: Add the diluted compounds to the cell plate and incubate for the desired time (e.g., 90 minutes) at 37°C.

-

Detection: Add the PathHunter detection reagents and incubate in the dark for 60 minutes.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine the EC50 and Emax values.

Caption: Workflow for a β-arrestin recruitment assay.

Ex Vivo and In Vivo Studies

-

Ex Vivo Neurotransmitter Release: Microdialysis or synaptosome preparations from rodent brain tissue can be used to measure the effects of 3-MPEA on dopamine and serotonin release.[25]

-

In Vivo Behavioral Models: Rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion), depression (e.g., forced swim test), and anxiety (e.g., elevated plus maze) can be employed to assess the therapeutic-like effects of 3-MPEA.[26][27]

Conclusion and Future Directions

3-Methylphenethylamine serves as a valuable pharmacological tool for dissecting the complex signaling and functional roles of TAAR1. Its mechanism of action is multifaceted, involving the engagement of multiple G protein subtypes and potentially β-arrestin-mediated pathways. A comprehensive understanding of its binding kinetics, signaling profile, and functional selectivity is paramount for leveraging this knowledge in the development of novel TAAR1-targeted therapeutics.

Future research should focus on:

-

High-resolution structural studies: Determining the crystal or cryo-EM structure of 3-MPEA bound to TAAR1 will provide crucial insights for structure-based drug design.[10]

-

Quantitative analysis of biased agonism: A systematic evaluation of 3-MPEA's signaling bias will inform its potential therapeutic window.

-

In vivo target engagement and pharmacokinetic/pharmacodynamic modeling: Correlating the in vitro pharmacology of 3-MPEA with its in vivo effects is essential for translational relevance.[28]

By continuing to unravel the intricate mechanisms of compounds like 3-MPEA at TAAR1, the scientific community can pave the way for a new generation of safer and more effective treatments for a range of debilitating neuropsychiatric disorders.

References

-

TAAR1 - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews, 59(3), 253–268.

- Xie, Z., & Miller, G. M. (2009). Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1). Journal of Medicinal Chemistry, 52(18), 5897–5906.

- Underhill, S. M., et al. (2021). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.

- Espinoza, S., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.

- Revel, F. G., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(19), 10550.

- Berry, M. D. (2020). Trace Amine-Associated Receptor 1 (TAAR1): A new drug target for psychiatry? Journal of Psychopharmacology, 34(11), 1198–1201.

- Syeda, T., & Shippenberg, T. S. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.

- Vigh, J. P., et al. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 23(15), 8593.

- Khan, M. Z., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology, 15, 1373516.

- TAAR1-Gs/Gq dual-pathway agonist shows superior antipsychotic-like activity in preclinical models. (2024, April 16). BioWorld.

- Xu, P., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1.

- Li, J. X., & Shippenberg, T. S. (2018). Trace amine-associated receptor 1 and drug abuse. Drug and Alcohol Dependence, 183, 103–111.

- Michael, E. S., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Pharmacology and Experimental Therapeutics, 373(1), 15–25.

- Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 629.

- Zhang, Y., et al. (2024). Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates. Journal of Medicinal Chemistry, 67(6), 4961–4978.

- Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.

- Pei, Y., et al. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 10, 1413.

- van Rijn, R. M., et al. (2022). ClickArr: a novel, high throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 12(1), 16401.

-

3-Methylphenethylamine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- Simmler, L. D., et al. (2014). Binding affinities, activation potencies and efficacy of psychoactive substances at the human trace amine-associated receptor 1. Journal of Psychopharmacology, 28(8), 751–760.

-

Understanding 3-Methylphenethylamine: Properties, Uses, and Procurement Tips. (n.d.). Autech Industry Co.,Limited. Retrieved January 19, 2026, from [Link]

- Gandon, S., et al. (2011). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening, 16(7), 739–749.

- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.

- van Rijn, R. M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279093.

- Moore, K. A., et al. (1997). c -BenzyI-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis. Journal of Analytical Toxicology, 21(4), 289–293.

- Hoare, S. R. J., et al. (2021). Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors. Frontiers in Pharmacology, 12, 790473.

- van der Woude, P. Y., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2301, 135–148.

- Revel, F. G., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(19), 10550.

- Liu, K., et al. (2023). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Journal of Medicinal Chemistry, 66(15), 10323–10333.

- TAAR1 agonists: mechanisms and selectivity in tre

- gentile, T. A., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(12), 3845–3855.

- Smith, B. T. (2010). Review: Synthetic Methods for Amphetamine. Forensic Science Review, 22(1), 69–92.

- Malpass, D., et al. (2009). Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry. Psychopharmacology, 204(3), 481–495.

- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.

- Pešić, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6548.

- Broadbelt, M., & Miller, G. M. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Chemical Neuroscience, 12(23), 4285–4287.

- Latorraca, N. R., et al. (2022). Molecular basis of human trace amine-associated receptor 1 activation.

- Wang, X., & Li, J. X. (2020). TAAR Agonists. In Encyclopedia of Psychopharmacology (pp. 1–6). Springer.

- Di Trana, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9673.

Sources

- 1. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Methylphenethylamine | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies [mdpi.com]

- 18. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 25. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: In Vivo Effects of 3-Methylphenethylamine in Rodent Models

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for investigating the in vivo effects of 3-Methylphenethylamine (3-MPEA) in rodent models. 3-MPEA is a structural analog of phenethylamine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), suggesting a potential to modulate monoaminergic neurotransmission.[1][2] Due to a scarcity of direct in vivo research on this specific compound, this guide synthesizes methodologies from studies of structurally related phenethylamines, such as amphetamine and β-methylphenethylamine (BMPEA), to propose a robust, multi-tiered research program.[3][4] The objective is to equip researchers, scientists, and drug development professionals with the rationale, experimental designs, and detailed protocols necessary to thoroughly characterize the behavioral, rewarding, and neurochemical profile of 3-MPEA.

Part 1: Introduction and Mechanistic Hypothesis

3-Methylphenethylamine (3-MPEA) is an organic compound from the phenethylamine class, structurally distinguished by a methyl group at the meta-position of the phenyl ring.[1] Its primary known pharmacological target is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that plays a critical neuromodulatory role in the central nervous system.[1][5] Activation of TAAR1 can influence the activity of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems, which are fundamental to mood, cognition, and reward processing.[1][6]

Given its structural similarity to potent psychostimulants like its isomer amphetamine (α-methylphenethylamine), and its function as a TAAR1 agonist, it is hypothesized that 3-MPEA will exhibit psychostimulant properties in vivo.[2][4] These effects are likely mediated through the modulation of catecholamine release, potentially acting as a substrate-type releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET), similar to other phenethylamines.[3][[“]] The research program outlined herein is designed to systematically test this hypothesis.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for 3-MPEA. As a TAAR1 agonist, it is expected to initiate a signaling cascade that modulates the function of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters like dopamine.

Caption: Hypothesized 3-MPEA signaling cascade in a dopaminergic neuron.

Part 2: Foundational In Vivo Studies

Prior to comprehensive behavioral testing, foundational studies are essential to establish a working dose range and understand the compound's basic pharmacokinetic and safety profile.

Dose-Range Finding and Acute Toxicity

Rationale: This initial step is critical for identifying a range of doses that produce observable effects without inducing severe toxicity or mortality. It informs the dose selection for all subsequent, more complex behavioral assays. The choice of both intraperitoneal (i.p.) and oral (p.o.) administration allows for a comparison of potency and bioavailability, relevant for predicting potential routes of human use.

Protocol: Dose-Range Finding in Mice

-

Subjects: Male Swiss Webster mice (n=3-5 per dose group), 8-10 weeks old.

-

Drug Preparation: Dissolve 3-MPEA in 0.9% sterile saline. Prepare a dose range (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Administration: Administer a single i.p. or p.o. injection.

-

Observation: Continuously observe animals for the first 4 hours, and then at regular intervals for 48 hours.

-

Scoring: Record signs of toxicity, including but not limited to: convulsions, ataxia, hyper- or hypo-activity, Straub tail, and mortality. Note the onset and duration of any observable behavioral changes (e.g., increased sniffing, locomotion).

-

Analysis: Determine the maximum tolerated dose (MTD) and identify a range of doses that produce behavioral effects for further study.

Part 3: Core Behavioral Phenotyping Battery

This battery of tests aims to systematically characterize the psychomotor, rewarding, and subjective effects of 3-MPEA.

Locomotor Activity Assessment

Rationale: The open-field locomotor activity test is a primary assay for assessing the stimulant or sedative properties of a novel compound. An increase in horizontal movement is a hallmark of psychostimulant drugs that enhance catecholamine neurotransmission.[6] This test provides a quantitative measure of 3-MPEA's dose-dependent effects on general activity.

Protocol: Open-Field Locomotor Test

-

Apparatus: A square open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.

-

Subjects: Male Sprague-Dawley rats or C57BL/6 mice (n=8-12 per group).

-

Habituation: Place each animal in the arena for 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity on the test day.

-

Procedure:

-

On the test day, administer the vehicle or a selected dose of 3-MPEA (e.g., 3, 10, 30 mg/kg, i.p.) based on dose-range finding.

-

Immediately place the animal in the center of the open-field arena.

-

Record locomotor activity (total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.

-

-

Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess the onset and duration of effects. Compare dose groups using a two-way ANOVA (Treatment x Time).

Table 1: Example Data Summary for Locomotor Activity

| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (meters, mean ± SEM) |

| Vehicle (Saline) | 150.5 ± 12.3 |

| 3-MPEA (3) | 275.8 ± 25.1* |

| 3-MPEA (10) | 450.2 ± 38.9 |

| 3-MPEA (30) | 390.6 ± 35.5 |

*p < 0.05, **p < 0.01 compared to Vehicle group.

Assessment of Stereotyped Behaviors

Rationale: At higher doses, psychostimulants like amphetamine induce stereotypies—repetitive, focused, and non-goal-directed behaviors.[8] The emergence of stereotypy often occurs at the expense of locomotor activity and is thought to reflect intense activation of nigrostriatal dopamine pathways.[9] Quantifying these behaviors provides critical information about the compound's effects at higher levels of dopaminergic stimulation.

Protocol: Stereotypy Rating

-

Subjects & Dosing: Use the same animals and dosing from the locomotor activity test, or a separate cohort with a potentially higher dose range.

-

Observation: Following drug administration, place animals in individual clear cages. At set intervals (e.g., every 10 minutes for 90 minutes), an observer blind to the treatment conditions rates the intensity of stereotyped behavior.

-

Rating Scale: A common scale, adapted from established amphetamine studies:

-

0: Asleep or stationary

-

1: Active, normal grooming and sniffing

-

2: Hyperactive, increased sniffing and rearing

-

3: Stereotyped sniffing, head-weaving, or circling in one location

-

4: Continuous stereotyped sniffing, licking, or gnawing of the cage

-

5: Dyskinetic, convulsive behaviors

-

-

Data Analysis: Analyze the peak stereotypy scores and the time course of these behaviors using non-parametric tests (e.g., Kruskal-Wallis test) or two-way ANOVA on ranked data.

Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is a gold-standard preclinical model for assessing the rewarding or aversive properties of a drug, which is a key predictor of abuse potential.[10] The animal learns to associate a specific environment with the drug's effects. A preference for the drug-paired environment in a drug-free state indicates that the compound has rewarding properties.[11]

Protocol: Unbiased, Three-Compartment CPP

-

Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two end compartments, separated by a neutral central compartment.

-

Subjects: Male Sprague-Dawley rats (n=10-15 per group).

-

Experimental Phases:

-

Phase 1: Pre-Test (Baseline Preference): Place the animal in the central compartment with free access to all compartments for 15 minutes. Record the time spent in each compartment to establish any baseline bias.

-

Phase 2: Conditioning (8 days):

-

On "Drug" days (e.g., 1, 3, 5, 7), administer 3-MPEA (e.g., 10 mg/kg, i.p.) and confine the animal to one end compartment for 30 minutes.

-

On "Saline" days (e.g., 2, 4, 6, 8), administer vehicle and confine the animal to the opposite end compartment for 30 minutes. The drug-paired side is counterbalanced across animals.

-

-

Phase 3: Post-Test (Preference Test): In a drug-free state, place the animal in the central compartment with free access to all compartments for 15 minutes. Record the time spent in each.

-

-

Data Analysis: Calculate a preference score (Time in drug-paired side Post-Test - Time in drug-paired side Pre-Test). Compare scores between treatment groups and the vehicle control group using a t-test or one-way ANOVA.[10]

Caption: Workflow for the Conditioned Place Preference (CPP) experiment.

Part 4: Elucidating Neurochemical Mechanisms

While behavioral tests reveal what a compound does, neurochemical assessments explain how. In vivo microdialysis is a powerful technique to directly measure drug-induced changes in extracellular neurotransmitter levels in awake, freely moving animals.[12]

In Vivo Microdialysis in the Nucleus Accumbens

Rationale: The nucleus accumbens (NAc) is a critical brain region in the mesolimbic dopamine pathway, central to reward, reinforcement, and drug-induced locomotor activity.[13][14] Measuring dopamine release in the NAc following 3-MPEA administration can directly test the hypothesis that its behavioral effects are mediated by enhancing dopaminergic transmission.[15]

Protocol: Microdialysis for Dopamine Release

-

Subjects and Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the NAc. Animals are allowed to recover for 5-7 days.

-

Microdialysis Procedure:

-

On the experimental day, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[16]

-

Allow a 2-hour stabilization period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer 3-MPEA (e.g., 10 mg/kg, i.p.).

-

Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

-

-

Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

-

Data Analysis: Express neurotransmitter levels as a percentage change from the average baseline concentration. Analyze the data using a two-way ANOVA (Treatment x Time).

Caption: Workflow for an in vivo microdialysis experiment.

Part 5: Conclusion and Synthesis

The systematic application of the protocols described in this guide will generate a comprehensive in vivo profile of 3-Methylphenethylamine in rodent models. By integrating data from locomotor, stereotypy, CPP, and microdialysis studies, researchers can:

-

Establish a Dose-Response Relationship: Determine the potency of 3-MPEA in eliciting psychostimulant effects.

-

Assess Abuse Liability: Use CPP data to infer the compound's rewarding properties and potential for abuse.

-

Confirm Mechanism of Action: Correlate behavioral effects with direct, real-time measurements of dopamine release in the nucleus accumbens.

This multi-faceted approach ensures a thorough and scientifically rigorous evaluation, providing the foundational data necessary for further drug development, regulatory assessment, or academic inquiry into the pharmacology of novel TAAR1 agonists.

References

- 3-Methylphenethylamine - Grokipedia. Grokipedia.

- Buy 3-Methylphenethylamine | 55755-17-4 - Smolecule. Smolecule.

- Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine.

- 3-Methylphenethylamine - Wikipedia. Wikipedia.

- Sensitization of amphetamine-induced stereotyped behaviors during the acute response. SpringerLink.

- The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed Central (PMC).

- Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by c

- Altered locomotor and stereotyped responses to acute methamphetamine in adolescent, maternally separated rats.

- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst (RSC Publishing).

- Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central (PMC).

- Mescaline - Wikipedia. Wikipedia.

- In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. PubMed.

- Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed.

- Application of a Three-Lever Drug Discrimination Method to Differentiate the Interoceptive Stimulus Effects of 3, 4-Methylenedioxypyrovalerone and 4-Methylmethcathinone in Male Sprague-Dawley R

- Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience. NCBI.

- Adrenaline - Wikipedia. Wikipedia.

- Does Phenethylamine (PEA) increase dopamine release in the brain? Consensus.

- 3-Methylphenethylamine | CymitQuimica. CymitQuimica.

- Application Note: In Vivo Microdialysis for Measuring 4-Methylamphetamine (4-MA)-Induced Neurotransmitter Release. Benchchem.

- The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed.

- Effects of 3,4‐methylenedioxymethamphetamine on neural activity in the nucleus accumbens of male mice engaged in social behavior. PubMed Central (PMC).

- Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net.

- Amphetamine stereotypy, the basal ganglia, and the "selection problem". PubMed.

- Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. PubMed.

- Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink.

- Human d-amphetamine drug discrimination: methamphetamine and hydromorphone. PubMed Central (PMC).

- A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior. PubMed Central (PMC).

- Initial environment influences amphetamine-induced stereotypy: subsequently environment change has little effect. PubMed.

- Insights into Psychoactive Drug Effects: The Role of Drug Discrimin

- novel serotonergic agents. Erowid.

- Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers.

- Amphetamine induced a paradoxical calming effect on locomotor activity...

- Amphetamine - Wikipedia. Wikipedia.

- Dopamine - Wikipedia. Wikipedia.

- Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI.

- The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents.

- Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in r

- Oral methylphenidate establishes a conditioned place preference in r

- Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male R

- Methamphetamine Conditioned Place Preference in Adolescent Mice: Interaction Between Sex and Strain. PubMed.

- Neurotoxic regimen of methamphetamine produces evidence of behavioral sensitization in the r

- Methamphetamine Induces Anhedonic-Like Behavior and Impairs Frontal Cortical Energetics in Mice. PubMed.

- Norepinephrine–dopamine releasing agent - Wikipedia. Wikipedia.

- Drug-Induced Serotonin Syndrome - U.S. Pharmacist. U.S. Pharmacist.

- Prenatal and postnatal methamphetamine exposure alters prefrontal cortical gene expression and behavior in mice. Frontiers.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 3-Methylphenethylamine | 55755-17-4 [smolecule.com]

- 6. Amphetamine - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. Sensitization of amphetamine-induced stereotyped behaviors during the acute response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amphetamine stereotypy, the basal ganglia, and the "selection problem" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]

- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 3,4‐methylenedioxymethamphetamine on neural activity in the nucleus accumbens of male mice engaged in social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine - Wikipedia [en.wikipedia.org]

- 15. Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological profile of 3-Methylphenethylamine Hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of 3-Methylphenethylamine Hydrochloride

Abstract

3-Methylphenethylamine (3-MPEA) is a substituted phenethylamine and structural isomer of amphetamine, belonging to a class of compounds known for their significant neuromodulatory activities. As a synthetic analog of endogenous trace amines, 3-MPEA's primary molecular interaction is with the trace amine-associated receptor 1 (TAAR1), a key regulator of monoaminergic neurotransmission.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of 3-Methylphenethylamine Hydrochloride (3-MPEA HCl). It details the compound's mechanism of action, explores its anticipated interactions with monoamine transporters, and presents validated experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to investigate this and similar compounds.

Introduction and Physicochemical Characterization

Substituted phenethylamines represent a vast chemical space of neuroactive compounds, ranging from endogenous neurotransmitters to potent pharmaceuticals and research chemicals. 3-Methylphenethylamine (3-MPEA) is a derivative of phenethylamine, the parent compound of this class, distinguished by a methyl group at the third (meta) position of the phenyl ring.[1] This seemingly minor structural modification can significantly alter a compound's pharmacological properties.

3-MPEA is a human TAAR1 agonist, a property it shares with other isomers like amphetamine (α-methylphenethylamine) and the endogenous trace amine N-methylphenethylamine.[2][3] Its hydrochloride salt is the common form used in research due to its stability and solubility. Understanding its profile requires a multi-faceted approach, beginning with its fundamental properties and extending to its complex interactions within biological systems.

Table 1: Physicochemical Properties of 3-Methylphenethylamine Hydrochloride

| Property | Value | Source |

| IUPAC Name | 2-(3-Methylphenyl)ethan-1-amine Hydrochloride | [2] |

| Molecular Formula | C₉H₁₄ClN | Derived |

| Molecular Weight | 171.67 g/mol | Derived from[1] |

| Appearance | White to off-white solid | Assumed for HCl salt |

| CAS Number | 55755-17-4 (freebase) | [4] |

| SMILES (freebase) | CC1=CC(=CC=C1)CCN | [2] |

Pharmacodynamics: Molecular Targets and Mechanism of Action

The pharmacodynamic profile of 3-MPEA is defined by its interactions with key receptors and transporters that govern monoamine signaling in the central nervous system.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

The principal molecular target for 3-MPEA is TAAR1, a G protein-coupled receptor that acts as a critical modulator of dopamine, norepinephrine, and serotonin neurotransmission.[1] Unlike monoamine transporters, which primarily function to clear neurotransmitters from the synapse, TAAR1 activation initiates intracellular signaling cascades that can powerfully influence neuronal firing rates and neurotransmitter release.[1][5] As a TAAR1 agonist, 3-MPEA is expected to trigger these cascades, leading to an increase in cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) and C (PKC) signaling.[1][5] This can result in the phosphorylation of monoamine transporters, altering their function from reuptake to efflux—a mechanism shared with amphetamine.[5]

Caption: TAAR1 signaling cascade initiated by 3-MPEA.

Interaction with Monoamine Transporters (DAT, NET, SERT)

Given its structural similarity to amphetamine, 3-MPEA is hypothesized to be a substrate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This suggests it not only inhibits neurotransmitter reuptake but may also induce transporter-mediated efflux (release).[5][6] Quantifying the affinity and potency of 3-MPEA at each of these transporters is crucial for predicting its neurochemical and behavioral effects, such as its potential as a psychostimulant.[7]

Table 2: Hypothetical In Vitro Profile of 3-MPEA at Monoamine Transporters (Note: The following data are illustrative examples for demonstration purposes.)

| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| Dopamine Transporter (DAT) | 85 | 150 |

| Norepinephrine Transporter (NET) | 35 | 70 |

| Serotonin Transporter (SERT) | 650 | >1000 |

This hypothetical profile suggests 3-MPEA is most potent at NET, followed by DAT, with significantly weaker activity at SERT, a common characteristic of many psychostimulant phenethylamines.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Kᵢ) of 3-MPEA HCl for DAT, NET, and SERT.

Objective: To quantify the competitive displacement of a specific high-affinity radioligand from human monoamine transporters expressed in HEK293 cells.[8][9]

Materials:

-

HEK293 cell membranes stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).[10]

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: 3-MPEA HCl dissolved in assay buffer across a range of concentrations.

-

Non-specific binding definers: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.[11]

Procedure:

-

Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of 3-MPEA HCl to triplicate wells. Add buffer only for "total binding" wells and a saturating concentration of the appropriate non-specific definer for "non-specific binding" wells.

-

Radioligand Addition: Add the specific radioligand at a concentration near its Kₑ value to all wells.

-

Membrane Addition: Add the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.[11]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[11]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]

-

Data Analysis: Calculate the Kᵢ value from the IC₅₀ (concentration of 3-MPEA that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Pharmacokinetics: Metabolism and Bioavailability

The in vivo effects and duration of action of phenethylamines are heavily dictated by their pharmacokinetic properties, particularly their metabolic stability.

Metabolic Pathways

Phenethylamine and its analogs are primary substrates for monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which are located in the outer mitochondrial membrane.[5][12][13] These enzymes catalyze oxidative deamination, rapidly converting phenethylamines into inactive metabolites.[5] This extensive first-pass metabolism in the gut and liver is the reason orally ingested phenethylamine itself is largely inactive.[5] It is highly probable that 3-MPEA is also a substrate for MAO-A and/or MAO-B. Assessing its potential to inhibit these enzymes is also critical, as inhibition could lead to significant drug-drug interactions.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC₅₀ values of 3-MPEA HCl for the inhibition of human MAO-A and MAO-B enzymes.[13]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).

-

Substrate: Kynuramine (a substrate for both isoforms).[12][13]

-

Positive Controls: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor).[13]

-

Test Compound: 3-MPEA HCl.

-

Phosphate buffer (pH 7.4).

-

Detection system: A fluorometer or LC-MS/MS to detect the metabolite, 4-hydroxyquinoline.[13]

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with various concentrations of 3-MPEA HCl (or control inhibitors) for 15 minutes at 37°C.

-

Reaction Initiation: Add kynuramine to all wells to start the enzymatic reaction.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Detection: Measure the fluorescent signal of the 4-hydroxyquinoline metabolite.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of 3-MPEA HCl to determine the IC₅₀ value.

In Vivo Pharmacology: Behavioral Effects

The combined action of 3-MPEA at TAAR1 and monoamine transporters is expected to manifest as a psychostimulant-like behavioral profile in vivo. The gold standard for assessing this is the rodent open field test, which measures spontaneous locomotor activity and exploratory behavior.[14]

Experimental Protocol: Rodent Open Field Locomotor Activity Test

Objective: To evaluate the dose-dependent effects of 3-MPEA HCl on horizontal and vertical locomotor activity in mice.[15][16]

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Open field arenas (e.g., 40x40x40 cm) equipped with infrared beam grids or an overhead video camera and tracking software.[17]

-

Vehicle (0.9% saline).

-

Test Compound: 3-MPEA HCl dissolved in saline at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

70% ethanol for cleaning.

Procedure:

-

Acclimation: Transport mice to the testing room at least 60 minutes before the experiment to acclimate.[17]

-

Dosing: Administer the assigned dose of 3-MPEA HCl or vehicle via intraperitoneal (i.p.) injection.

-

Habituation (Optional but Recommended): Place the mouse in the open field arena for a 30-minute habituation period immediately after injection to allow for drug absorption and to establish a baseline.

-

Testing: Following habituation (or a set pre-treatment time, e.g., 15 minutes), record the animal's activity for 60 minutes.

-

Data Collection: The software will automatically record parameters such as:

-

Total distance traveled (cm).

-

Time spent in the center zone vs. periphery.

-

Rearing events (vertical activity).[15]

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[16][18]

-

Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of 3-MPEA HCl against the vehicle control group.

Caption: Experimental workflow for the rodent open field test.

Toxicological Profile

The toxicological data on 3-MPEA is limited.

-

Corrosivity: The compound in its freebase form is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][19] Standard personal protective equipment is mandatory when handling.

-

Sympathomimetic Toxicity: Based on its mechanism of action as a monoamine releaser, high doses are expected to produce a sympathomimetic toxidrome, characterized by tachycardia, hypertension, agitation, and hyperthermia.[20]

-

Human Data: There is very little data available on its effects in humans.[2]

Conclusion and Future Directions

3-Methylphenethylamine Hydrochloride is a TAAR1 agonist with a predicted profile as a norepinephrine and dopamine-preferring monoamine transporter substrate. Its pharmacology is analogous to classical psychostimulants, though its precise potency and effects require full characterization using the standardized protocols outlined in this guide. Future research should focus on obtaining empirical data for its binding and functional activity at transporters, fully elucidating its metabolic fate, and further exploring its in vivo behavioral and physiological effects. Such work is essential to fully understand the compound's potential as a research tool or therapeutic candidate.

References

- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.

- JOVE. (2014, September 3). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice.

- Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-29.

- UCSF IACUC. (2024, June). Locomotor Activity/Open Field Test.

- Hasler, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1693-1702.

- Wydra, K., et al. (2015). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 22(28), 3233-3256.

- Biosynth. (n.d.). 3-Methylphenethylamine.

- Grokipedia. (n.d.). 3-Methylphenethylamine.

- Carvelli, L., et al. (2020). Caenorhabditis elegans as an in vivo model to assess amphetamine tolerance. Neuroscience Letters, 738, 135368.

- Heal, D.J., et al. (2013). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology, 27(9), 777-795.

- Seibenhener, M.L., & Wooten, M.C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434.

- Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(5), 337-348.

- Novák, C., et al. (2024). Locomotion test for mice. protocols.io.

- CymitQuimica. (n.d.). 3-Methylphenethylamine.

- Wikipedia. (n.d.). 3-Methylphenethylamine.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening.

- Smolecule. (n.d.). Buy 3-Methylphenethylamine.

- Autech. (n.d.). Understanding 3-Methylphenethylamine: Properties, Uses, and Procurement Tips.

- Journal of Medicinal Chemistry. (1970). Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs.

- Wikipedia. (n.d.). N-Methylphenethylamine.

- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

- ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET....

- Sci-Hub. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity.

- Schindler, C.W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 370(1), 146-153.

- Wikipedia. (n.d.). Phenethylamine.

- Allen, A., & Scantlen, T. (2009). Review: Synthetic Methods for Amphetamine. Forensic Science Review, 21(1/2), 29-46.

- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.

- Wikipedia. (n.d.). β-Methylphenethylamine.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- University of Virginia School of Medicine. (n.d.). Phenethylamines.

- Moore, K.A., et al. (1995). c-BenzyI-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis. Journal of Analytical Toxicology, 19(3), 143-148.

- Thermo Scientific Chemicals. (n.d.). 3-Methylphenethylamine, 98% 1 g.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. criver.com [criver.com]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 19. 3-Methylphenethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. med.virginia.edu [med.virginia.edu]

An In-depth Technical Guide to 3-Methylphenethylamine as a Trace Amine-Associated Receptor 1 Agonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G protein-coupled receptor (GPCR) target for neuromodulation, distinct from classical monoamine receptors.[1][2] Its activation by endogenous trace amines and synthetic compounds offers a novel therapeutic axis for psychiatric and neurological disorders. This guide provides a detailed technical overview of 3-Methylphenethylamine (3-MPEA), a synthetic phenethylamine derivative, as a functional agonist of human TAAR1 (hTAAR1).[3] We will explore the molecular pharmacology of the 3-MPEA–TAAR1 interaction, delineate the primary and secondary signaling cascades initiated upon receptor activation, and provide field-proven, step-by-step experimental protocols for its characterization. The methodologies are presented not merely as instructions but as self-validating systems, with an emphasis on the causal logic behind experimental design choices, empowering researchers to rigorously investigate TAAR1 agonists in a drug discovery context.

Introduction: TAAR1 as a Neuromodulatory Hub

Trace Amine-Associated Receptor 1 (TAAR1) is a phylogenetically conserved GPCR that responds to endogenous trace amines—such as β-phenethylamine (β-PEA), tyramine, and octopamine—as well as various psychoactive molecules.[1][4] Unlike traditional monoamine receptors that are primarily located on the cell surface, TAAR1 is predominantly expressed intracellularly, within the presynaptic terminals of monoamine neurons, where it acts as a critical regulator of dopamine, norepinephrine, and serotonin neurotransmission.[1][5] Its activation provides a braking mechanism on monoaminergic systems, a function that has positioned it as a promising target for conditions characterized by aminergic dysregulation, including schizophrenia, mood disorders, and addiction.[1][2]

3-Methylphenethylamine (3-MPEA) is a structural analog of endogenous trace amines, characterized by a phenethylamine backbone with a methyl group at the meta-position of the phenyl ring.[3][6] This modification confers specific pharmacological properties, including agonism at the TAAR1 receptor. Understanding the precise nature of this interaction is fundamental to leveraging its therapeutic potential.

| Property | Value | Source |

| IUPAC Name | 2-(3-Methylphenyl)ethan-1-amine | [3] |

| Molecular Formula | C₉H₁₃N | [3][6][7] |

| Molar Mass | 135.21 g/mol | [6][7] |

| Appearance | Clear, colorless liquid at room temperature | [3][6][8] |

| Biological Target | Human Trace Amine-Associated Receptor 1 (hTAAR1) | [3] |

| Activity | Agonist | [3][6] |

Molecular Signaling Cascades of TAAR1 Activation

Activation of TAAR1 by an agonist like 3-MPEA initiates a complex and nuanced signaling cascade that extends beyond a single pathway. This functional pleiotropy is critical to its role as a neuromodulator.

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for TAAR1 is through its coupling to the stimulatory G protein, Gαs.[5][9]

-

Agonist Binding: 3-MPEA binds to the orthosteric site of the intracellularly located TAAR1.

-

Gαs Activation: This induces a conformational change in TAAR1, leading to the activation of Gαs.

-

Adenylyl Cyclase (AC) Stimulation: Activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

-

Downstream Effectors: The resulting increase in intracellular cAMP concentration activates downstream protein kinases, primarily Protein Kinase A (PKA) and, in some contexts, Protein Kinase C (PKC).[4][10]

-

Transcriptional Regulation: Activated PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP Response Element-Binding protein (CREB), altering gene expression.[9][10] Concurrently, these kinases can phosphorylate other cellular targets, including the mitogen-activated protein kinase (MAPK) ERK.[4][9]

G-Protein Independent β-Arrestin Signaling

Beyond G-protein coupling, TAAR1 activation also engages β-arrestin 2-dependent pathways.[1] This is particularly relevant in the context of receptor desensitization and the formation of functional heterodimers, most notably with the Dopamine D2 receptor (D2R).[11][12] When TAAR1 and D2R form a complex, agonist binding can shift the signaling preference away from the Gαs-cAMP pathway and enhance β-arrestin 2 recruitment.[11][12] This biased signaling leads to the modulation of distinct downstream pathways, such as the AKT/GSK3β cascade, which is implicated in the pathophysiology of several psychiatric disorders.[1][2][11]

Experimental Protocols for Characterizing 3-MPEA Activity

The following protocols provide robust methodologies for quantifying the agonist properties of 3-MPEA at the hTAAR1 receptor. The experimental choices are grounded in the known biology of the receptor to ensure meaningful and reproducible data.

Protocol 1: In Vitro TAAR1 Functional Assay via cAMP Measurement

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 3-MPEA by measuring its ability to stimulate cAMP production in cells expressing hTAAR1.

Causality Behind Experimental Choices:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are used as they provide a low-background, highly transfectable system for studying recombinant GPCRs without interference from endogenous TAAR1.[13]

-

Primary Readout: cAMP is the direct second messenger produced by the canonical Gαs pathway, making its measurement a direct and reliable indicator of receptor activation.[5][9]

-

Detection Method: A Bioluminescence Resonance Energy Transfer (BRET) based cAMP biosensor provides a sensitive, real-time, and non-destructive method to quantify cAMP dynamics in living cells.[9][14]

Step-by-Step Methodology:

-